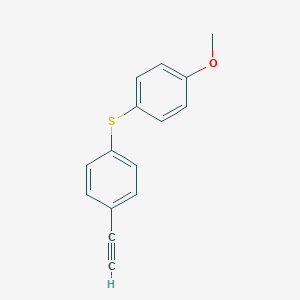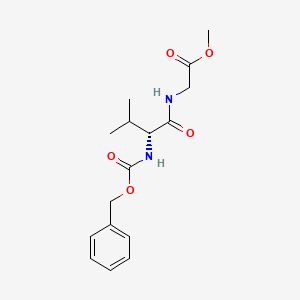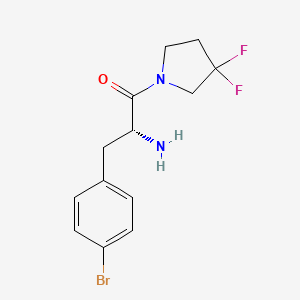
(R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one is a compound of significant interest in medicinal chemistry. It is known for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which makes it a promising candidate for the treatment of type 2 diabetes . The compound’s structure includes a pyrrolidine ring substituted with difluoromethyl groups, an amino group, and a phenylpropanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Group Addition: The amino group is introduced through a reductive amination process, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Phenylpropanone Moiety Attachment: The phenylpropanone moiety is attached through a condensation reaction, typically involving a benzaldehyde derivative and a suitable ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, particularly enzymes like DPP-IV.
Medicine: As a DPP-IV inhibitor, it has potential therapeutic applications in the treatment of type 2 diabetes by enhancing the activity of incretin hormones
Industry: It is used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of ®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). By inhibiting DPP-IV, the compound prevents the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This prolongs the activity of these hormones, leading to improved insulin secretion and better glycemic control .
類似化合物との比較
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP-IV inhibitor with a similar mechanism of action.
Saxagliptin: Another compound in the same class, known for its efficacy in glycemic control.
Uniqueness
®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to its specific structural features, such as the difluoromethyl-substituted pyrrolidine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-IV inhibitors .
特性
IUPAC Name |
(2R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-13(15)6-7-17(9-13)12(18)11(16)8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROKLVPZJDHNRR-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H](CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl](/img/structure/B8149772.png)



![tert-butyl (S)-2,2-dimethyl-4-[4-[[(trifluoromethyl)sulfonyl]oxy]benzyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B8149794.png)




![3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B8149829.png)




